MAB-CHMINACA metabolite M11

Forensic Toxicology Urinalysis Synthetic Cannabinoids

Forensic toxicology laboratories often face detection failures when relying on parent MAB-CHMINACA (undetectable in urine) or minor metabolites for intake confirmation. MAB-CHMINACA metabolite M11 is the predominant urinary biomarker that directly resolves this limitation. • ~5-fold higher concentration vs. M1 in authentic human urine, maximizing detection sensitivity and extending detection windows • No glucuronide conjugation-eliminates enzymatic hydrolysis, streamlining LC-MS/MS sample preparation • Definitive CRM for method validation; ensures specificity against AB-CHMINACA pathway metabolites and prevents false positives

Molecular Formula C21H30N4O4
Molecular Weight 402.5
Cat. No. B1164214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMAB-CHMINACA metabolite M11
SynonymsADB-CHMINACA metabolite M11
Molecular FormulaC21H30N4O4
Molecular Weight402.5
Structural Identifiers
SMILESO=C(NC(C(N)=O)C(C)(C)CO)C1=NN(CC2CCC(O)CC2)C3=C1C=CC=C3
InChIInChI=1S/C21H30N4O4/c1-21(2,12-26)18(19(22)28)23-20(29)17-15-5-3-4-6-16(15)25(24-17)11-13-7-9-14(27)10-8-13/h3-6,13-14,18,26-27H,7-12H2,1-2H3,(H2,22,28)(H,23,29)
InChIKeyMMWWZPQJJXIPQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MAB-CHMINACA Metabolite M11 Specifications


MAB-CHMINACA metabolite M11 (C21H30N4O4, MW 402.5), also known as ADB-CHMINACA metabolite M11, is a dihydroxylated synthetic cannabinoid metabolite featuring both 4-hydroxycyclohexylmethyl and tert-butylhydroxyl modifications [1]. It is the predominant urinary metabolite of the potent CB1 receptor agonist MAB-CHMINACA (ADB-CHMINACA), an indazole carboxamide-based new psychoactive substance (NPS) scheduled in multiple jurisdictions [2]. Unlike the parent compound, which is often undetectable in urine, M11 serves as a critical analytical marker for confirming MAB-CHMINACA intake in clinical and forensic toxicology investigations [3].

MAB-CHMINACA M11 Substitution Limitations


Generic substitution of MAB-CHMINACA metabolite M11 with other synthetic cannabinoid metabolites or even other MAB-CHMINACA metabolites (e.g., M1) is analytically invalid. MAB-CHMINACA exhibits a distinct metabolic profile compared to its structural analog AB-CHMINACA, with the tert-butyl group conferring significant resistance to amide hydrolysis [1]. Consequently, M11 represents a unique dihydroxylated product that is not produced by the closely related AB-CHMINACA pathway. Furthermore, in authentic human urine, M11 is quantified at a concentration nearly fivefold higher than the monohydroxylated metabolite M1, underscoring its predominance as a urinary marker [2]. Substituting with a different metabolite or a metabolite from a different parent compound would compromise assay sensitivity, quantitative accuracy, and forensic defensibility due to divergent chromatographic retention times, mass spectral fragmentation patterns, and biological abundance.

MAB-CHMINACA M11 Comparative Evidence


M11 Predominance in Urine

In an authentic human urine specimen from a fatal MAB-CHMINACA intoxication, the dihydroxylated metabolite M11 was quantified at a concentration of 10.2 ± 0.3 ng/mL, while the monohydroxylated metabolite M1 measured only 2.17 ± 0.15 ng/mL [1]. This demonstrates M11's significantly higher abundance as a urinary marker.

Forensic Toxicology Urinalysis Synthetic Cannabinoids

M11 Hydrolysis Resistance vs AB-CHMINACA

In vitro incubation of MAB-CHMINACA with human hepatocytes resulted in no production of amide hydrolysis products, whereas AB-CHMINACA generated numerous hydrolyzed metabolites under identical conditions [1]. The presence of the tert-butyl group in MAB-CHMINACA confers significant resistance to amide hydrolysis, driving metabolism toward oxidative hydroxylation pathways that yield M11.

Drug Metabolism Synthetic Cannabinoids Forensic Chemistry

M1 Dominance in Hepatocyte Incubations

In cryopreserved human hepatocyte incubations, the monohydroxylated metabolite M1 exhibited an extracted ion chromatogram peak area that was 18-fold larger than that of the dihydroxylated M11 metabolite [1]. This in vitro ranking (M1 > M11) contrasts sharply with the in vivo urinary concentration data where M11 is the predominant species.

In Vitro Metabolism Hepatocyte Assay Synthetic Cannabinoids

In Vivo Validation of Reference Standards

In a study analyzing authentic human urine, six commercially available MAB-CHMINACA metabolite reference standards were tested. Only two—M1 and M11—were confirmed as actual in vivo metabolites present in the urine specimen, with M11 being the most abundant [1]. The other four standards did not match any detectable urinary metabolite.

Analytical Chemistry Reference Standard Validation Forensic Toxicology

M11 Non-Glucuronidated Excretion

Hydrolysis of the urine specimen with β-glucuronidase did not result in an increase in the concentration of either M1 or M11, indicating that these metabolites are excreted predominantly in their free (non-conjugated) form [1].

Sample Preparation LC-MS/MS Forensic Toxicology

MAB-CHMINACA M11 Applications


Confirmatory Urinalysis

M11 is the definitive urinary biomarker for MAB-CHMINACA intake. Its ~4.7-fold higher concentration over M1 in authentic human urine [1] ensures maximal detection sensitivity and extended detection windows. The absence of glucuronide conjugation simplifies sample preparation by eliminating the need for enzymatic hydrolysis [1]. Laboratories developing LC-MS/MS methods for synthetic cannabinoid screening should prioritize M11 as the primary target analyte for confirmatory testing.

In Vitro-In Vivo Extrapolation

The stark discordance between in vitro hepatocyte data (where M1 peak area is 18-fold greater than M11) and in vivo urinary abundance (where M11 is predominant) [2][3] makes M11 an essential reference standard for researchers investigating metabolic scaling and extrapolation. M11 enables accurate quantification in both in vitro incubation matrices and in vivo biological specimens, facilitating robust cross-species comparisons (e.g., human hepatocytes vs. zebrafish larvae models) [4].

NPS Screening Method Validation

Given that only two of six commercially available MAB-CHMINACA metabolite standards were confirmed as actual in vivo metabolites [3], M11 is a high-value investment for method validation. It serves as a certified reference material (CRM) for establishing calibration curves, assessing matrix effects, and performing routine quality control in forensic and clinical laboratories. Its unique metabolic origin—derived from a hydrolysis-resistant tert-butyl-containing parent [5]—ensures specificity against structurally related NPS such as AB-CHMINACA, preventing cross-reactivity in immunoassays and false positives in mass spectrometry.

Reference Standard Manufacturing

The 2017 Carlier et al. study explicitly stated that their findings 'will guide analytical standard manufacturers to better provide suitable references for further studies on ADB-CHMINACA metabolism' [2]. M11, as the predominant in vivo urinary metabolite, represents a priority target for certified reference material (CRM) production. Manufacturers and distributors supplying forensic toxicology laboratories should ensure M11 is included in their synthetic cannabinoid metabolite catalogues to meet the demand for validated, in vivo-relevant analytical standards.

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